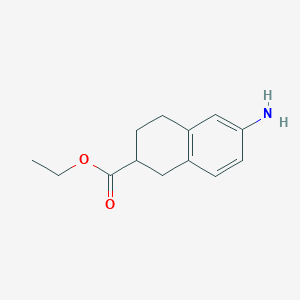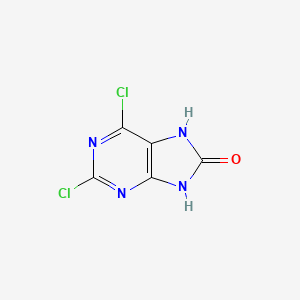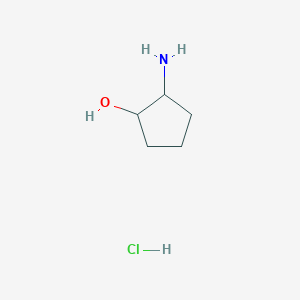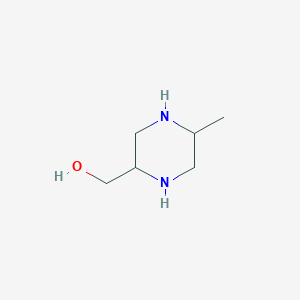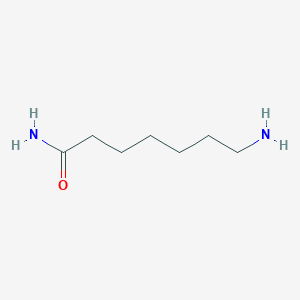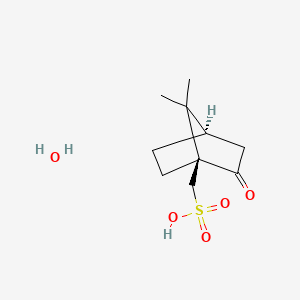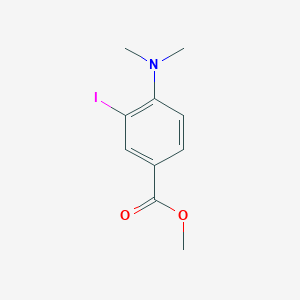![molecular formula C10H16O4 B3196264 [2-(Acetyloxymethyl)cyclobutyl]methyl acetate CAS No. 98515-98-1](/img/structure/B3196264.png)
[2-(Acetyloxymethyl)cyclobutyl]methyl acetate
Descripción general
Descripción
[2-(Acetyloxymethyl)cyclobutyl]methyl acetate: is an organic compound with the molecular formula C10H16O4. It is a derivative of cyclobutane, featuring two acetate groups attached to the cyclobutyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetyloxymethyl)cyclobutyl]methyl acetate typically involves the acetylation of [2-(hydroxymethyl)cyclobutyl]methanol. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(Acetyloxymethyl)cyclobutyl]methyl acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the acetate groups to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOMe) can replace the acetate groups with methoxy groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaOMe, methanol
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Methoxy derivatives
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [2-(Acetyloxymethyl)cyclobutyl]methyl acetate serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It helps in understanding the specificity and kinetics of esterases and lipases.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals, fragrances, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [2-(Acetyloxymethyl)cyclobutyl]methyl acetate involves the hydrolysis of the acetate groups by esterases or chemical hydrolysis under acidic or basic conditions. The resulting alcohols can further participate in various biochemical pathways or chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
[2-(Hydroxymethyl)cyclobutyl]methanol: The precursor to [2-(Acetyloxymethyl)cyclobutyl]methyl acetate, featuring hydroxyl groups instead of acetate groups.
[2-(Methoxymethyl)cyclobutyl]methyl acetate: A derivative with methoxy groups replacing the hydroxyl groups.
Cyclobutyl acetate: A simpler ester derivative of cyclobutane.
Uniqueness: this compound stands out due to the presence of two acetate groups, which impart unique reactivity and stability. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
IUPAC Name |
[2-(acetyloxymethyl)cyclobutyl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-7(11)13-5-9-3-4-10(9)6-14-8(2)12/h9-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXBCGVHUPQUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCC1COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride](/img/structure/B3196181.png)
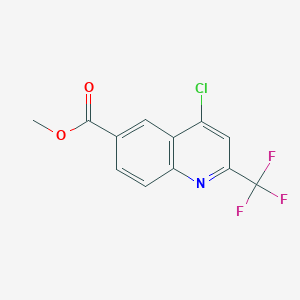
![6-(Benzyloxy)-2-chlorobenzo[d]thiazole](/img/structure/B3196206.png)
![N-[(3S)-2-oxopiperidin-3-yl]acetamide](/img/structure/B3196218.png)


![6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B3196226.png)
